![molecular formula C10H5N3O4 B1228077 2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile CAS No. 116313-73-6](/img/structure/B1228077.png)
2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of compounds similar to 2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile involves multi-step chemical reactions. For instance, a related compound was synthesized using Bisphenol A as a starting material through nitration and bromation, achieving an 83.1% yield (H. Yun-chu, 2004).
Molecular Structure Analysis
- The molecular structure of similar compounds is often determined using techniques like X-ray crystallography. For instance, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a related compound, was analyzed using X-ray crystallography to determine its molecular structure (B. Al-Hourani et al., 2016).
Chemical Reactions and Properties
- Compounds in this category typically react to form coordination compounds with metals like copper(II), as seen in a study where a similar compound formed Cu(L)X·nH2O through a template condensation reaction (A. Gulea et al., 2013).
- Another example includes a four-component synthesis of related compounds from N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde (Yin‐Huan Jin et al., 2011).
Applications De Recherche Scientifique
Coordination Compounds and Template Condensation
Research by Gulea et al. (2013) explored the formation of coordination compounds involving derivatives similar to 2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile. These compounds were formed through reactions with copper(II) chloride, bromide, and nitrate in ethanol, demonstrating the potential of such compounds in coordination chemistry and templated condensation reactions (Gulea, Chumakov, Graur, & Tsapkov, 2013).
Synthesis of Coumarins
Oda et al. (1987) conducted research on the synthesis of coumarins, a class of organic compounds, using reactions involving derivatives of 2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile. This research highlights the utility of these derivatives in synthesizing complex organic molecules (Oda, Yoshida, Nagai, Ueda, & Sakakibara, 1987).
Enzyme-assisted Synthesis and Characterization
Luukkanen et al. (1999) described enzyme-assisted synthesis and characterization of nitrocatechol glucuronides using derivatives closely related to 2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile. This study suggests potential applications in enzymatic processes and pharmaceutical intermediates (Luukkanen, Kilpeläinen, Kangas, Ottoila, Elovaara, & Taskinen, 1999).
Structural Properties and Rotational Barriers
Karlsen et al. (2002) investigated the structural properties and rotational barriers in compounds including 2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile derivatives. Such studies are crucial in understanding the dynamic behavior and potential applications in materials science (Karlsen, Kolsaker, Romming, & Uggerud, 2002).
Propriétés
IUPAC Name |
2-[(3,4-dihydroxy-5-nitrophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O4/c11-4-7(5-12)1-6-2-8(13(16)17)10(15)9(14)3-6/h1-3,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXOYSZHUFZKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397412 | |
| Record name | AG 1288 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile | |
CAS RN |
116313-73-6 | |
| Record name | AG 1288 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



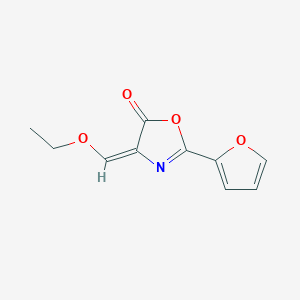
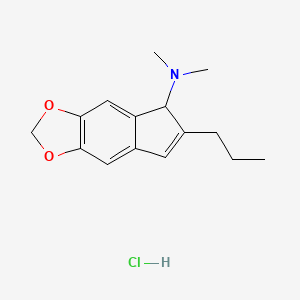
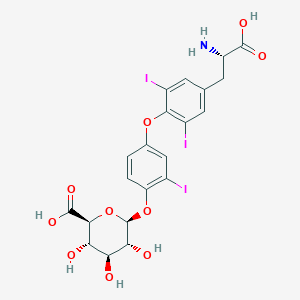
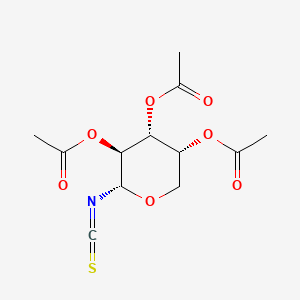
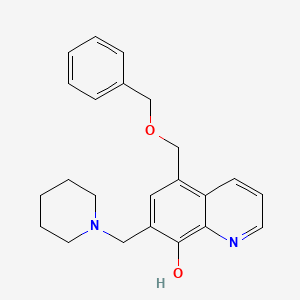
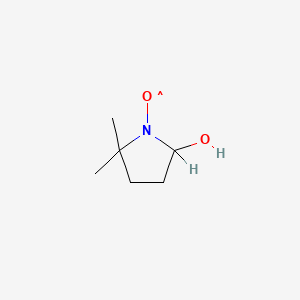
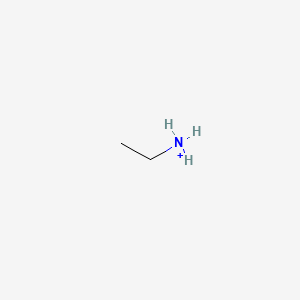
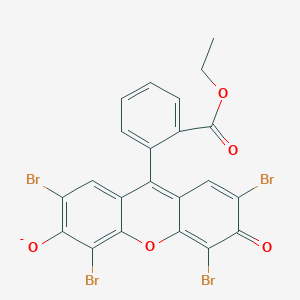
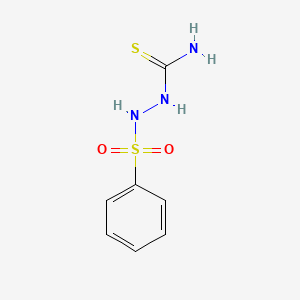
![6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1228009.png)
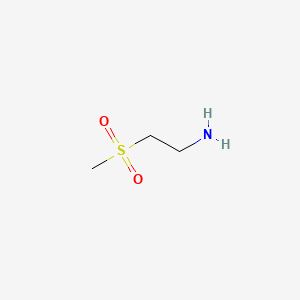
![4-bromo-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide](/img/structure/B1228016.png)
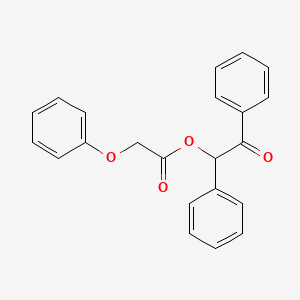
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B1228018.png)